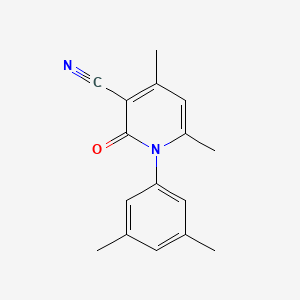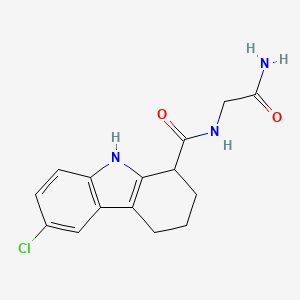![molecular formula C17H10F3N3O4 B14948250 4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Group: Starting with a furan derivative, the nitrophenyl group can be introduced through electrophilic aromatic substitution.
Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring, which can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products.
Substitution: Depending on the substituents, various substituted pyrimidinones can be formed.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
Medicinal chemistry applications include its potential use as a drug candidate for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced coatings.
作用机制
The mechanism of action of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
相似化合物的比较
Similar Compounds
- 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-METHYL-2(1H)-PYRIMIDINONE
- 4-{(E)-2-[5-(2-AMINOPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE
Uniqueness
The presence of the trifluoromethyl group in 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
属性
分子式 |
C17H10F3N3O4 |
|---|---|
分子量 |
377.27 g/mol |
IUPAC 名称 |
4-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H10F3N3O4/c18-17(19,20)15-9-10(21-16(24)22-15)5-6-11-7-8-14(27-11)12-3-1-2-4-13(12)23(25)26/h1-9H,(H,21,22,24)/b6-5+ |
InChI 键 |
PAENIVRKFFUEPN-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)

![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14948230.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)
![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)
